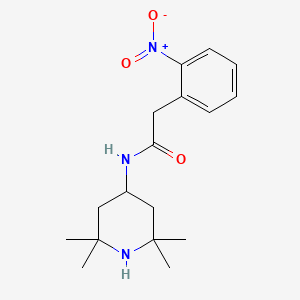
2-(2-nitrophenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-nitrophenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide, commonly known as NitroMemantine, is a novel compound that has recently gained attention in the scientific community. It is a derivative of Memantine, a drug that is currently used for the treatment of Alzheimer's disease. NitroMemantine has been shown to have potential therapeutic benefits for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
作用机制
NitroMemantine exerts its neuroprotective effects by inhibiting the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors play a crucial role in neuronal cell death and are involved in the pathogenesis of various neurological disorders. NitroMemantine selectively targets overactive NMDA receptors, thereby preventing excessive calcium influx into the cells and subsequent cell death.
Biochemical and Physiological Effects:
NitroMemantine has been shown to have several biochemical and physiological effects. It can reduce oxidative stress and inflammation in the brain, which are known to contribute to the pathogenesis of various neurological disorders. NitroMemantine also enhances the production of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal growth and survival.
实验室实验的优点和局限性
One of the main advantages of NitroMemantine is its selectivity for overactive NMDA receptors. This makes it a promising therapeutic candidate for various neurological disorders. However, NitroMemantine has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not fully understood. Further studies are needed to determine the optimal dosage and administration route for NitroMemantine.
未来方向
NitroMemantine has great potential for the development of new therapies for various neurological disorders. Future research should focus on the following directions:
1. Further studies to determine the pharmacokinetics and toxicity profile of NitroMemantine.
2. Clinical trials to evaluate the safety and efficacy of NitroMemantine in humans.
3. Development of new formulations and delivery methods for NitroMemantine to improve its bioavailability and therapeutic efficacy.
4. Investigation of the potential of NitroMemantine in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis.
5. Studies to elucidate the molecular mechanisms underlying the neuroprotective effects of NitroMemantine.
Conclusion:
NitroMemantine is a novel compound that has shown promising therapeutic potential for various neurological disorders. Its selectivity for overactive NMDA receptors makes it a promising candidate for the development of new therapies. Further research is needed to fully understand its pharmacokinetics, toxicity profile, and therapeutic efficacy. Overall, NitroMemantine represents an exciting new avenue for the treatment of neurological disorders.
合成方法
The synthesis of NitroMemantine involves the reaction of 2-nitrobenzaldehyde with N-tert-butyl-N-(2-aminoethyl)-4-piperidinamine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acetic anhydride and acetic acid to yield NitroMemantine.
科学研究应用
NitroMemantine has been extensively studied for its potential therapeutic benefits in various neurological disorders. Several studies have shown that NitroMemantine has neuroprotective effects and can prevent neuronal cell death. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
属性
IUPAC Name |
2-(2-nitrophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-16(2)10-13(11-17(3,4)19-16)18-15(21)9-12-7-5-6-8-14(12)20(22)23/h5-8,13,19H,9-11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEXXJIHLHSEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CC2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-chloro-2-methyl-5-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5845504.png)
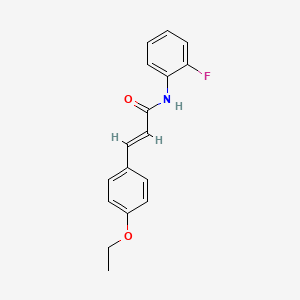
![methyl N-[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]glycinate](/img/structure/B5845513.png)
![1-(2-furyl)-3-[(3-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5845519.png)
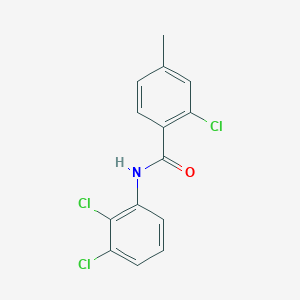
![N'-[(4-iodobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5845528.png)
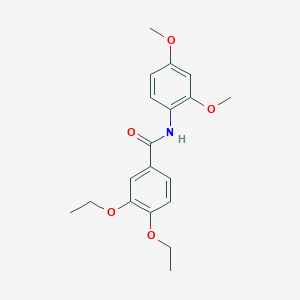
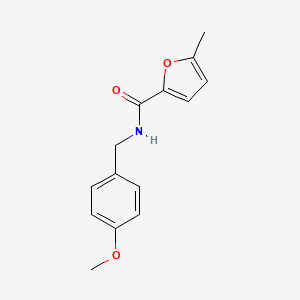
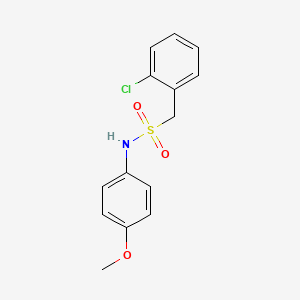
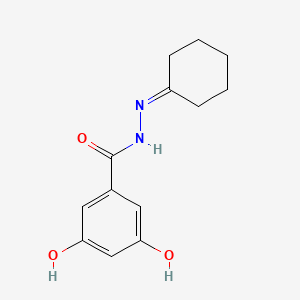
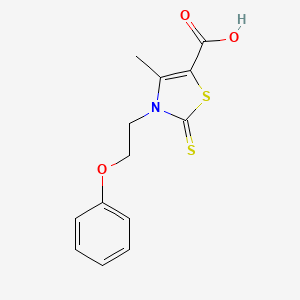
![3-(2,5-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]acrylic acid](/img/structure/B5845590.png)
![1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5845596.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5845597.png)